Butyrophenones are a class of organic compounds with the chemical structure Ar-CO-CH₂-CH₂-R, where Ar is an aromatic group and R is an alkyl or aryl group []. While they have various applications in organic chemistry, butyrophenones hold particular significance in scientific research due to their pharmacological properties.
The most prominent research application of butyrophenones lies in their antipsychotic properties. Haloperidol, a well-known first-generation antipsychotic medication, is a derivative of butyrophenone []. It works by blocking dopamine D2 receptors in the brain, which helps manage symptoms of schizophrenia and mania. Research has explored the mechanisms of action of haloperidol and other butyrophenone derivatives to understand their impact on dopamine signaling and improve treatment strategies for psychotic disorders [].
Beyond existing medications, butyrophenones serve as a valuable platform for developing new therapeutic agents. Researchers have synthesized and evaluated various butyrophenone derivatives to explore potential treatments for various conditions, including:
These studies investigate the structure-activity relationship of butyrophenones, aiming to identify compounds with desired pharmacological properties and fewer side effects compared to existing medications.
Butyrophenones also serve as research tools to understand neurotransmitter function in the brain. By studying their interaction with specific receptors, scientists can gain insights into dopamine signaling pathways and how they influence behavior and mental health. This knowledge is crucial for developing more targeted and effective treatments for neurological and psychiatric disorders [].
Butyrophenone is an organic compound characterized by the chemical formula . It appears as a colorless liquid and features a structure that includes a ketone group adjacent to a phenyl ring and a butyl chain. This structural arrangement is foundational for a variety of derivatives that possess diverse pharmacological properties, particularly in the treatment of psychiatric disorders such as schizophrenia and as antiemetics .
Butyrophenones exhibit significant biological activity, primarily through their action as dopamine receptor antagonists. They are known to block dopamine-mediated synaptic neurotransmission, which is crucial for their therapeutic effects in treating psychiatric disorders. The most notable effects include:
The synthesis of butyrophenone can be accomplished through various methods:
Butyrophenone and its derivatives have extensive applications in medicine:
Studies indicate that butyrophenones interact primarily with dopamine receptors (D2) and may also affect serotonin receptors. These interactions are critical for their antipsychotic effects. The binding affinity and selectivity for these receptors can vary significantly among different butyrophenone derivatives, influencing their therapeutic profiles .
Butyrophenone belongs to a broader class of compounds known as phenothiazines and thioxanthines, which also exhibit antipsychotic properties. Here are some similar compounds:
Compound Name | Structure Type | Primary Use | Unique Feature |
---|---|---|---|
Haloperidol | Butyrophenone derivative | Antipsychotic | Widely used classical antipsychotic |
Benperidol | Butyrophenone derivative | Antipsychotic | More potent than haloperidol |
Droperidol | Butyrophenone derivative | Antiemetic | Used in anesthesia for nausea prevention |
Chlorpromazine | Phenothiazine | Antipsychotic | First antipsychotic drug developed |
Fluphenazine | Phenothiazine | Antipsychotic | Long-acting formulation available |
Butyrophenone's uniqueness lies in its specific structure that allows for selective binding to dopamine receptors while minimizing side effects associated with other classes of antipsychotics.
Butyrophenone possesses the molecular formula C₁₀H₁₂O with a molecular weight of 148.20 grams per mole [1] [2] [3]. The compound features a planar aromatic ketone structure consisting of a phenyl ring directly attached to a carbonyl group, which is further connected to a three-carbon propyl chain [4]. The IUPAC systematic name is 1-phenylbutan-1-one, reflecting the four-carbon ketone chain with the phenyl substituent at the first carbon position [1] [3] [5].
The molecular geometry around the carbonyl carbon exhibits sp² hybridization with trigonal planar geometry, characteristic of aromatic ketones [6] [7]. The carbonyl group demonstrates significant conjugation with the aromatic π-system, resulting in electron delocalization that stabilizes the molecule and affects its reactivity patterns [8] [9]. This conjugation leads to partial double-bond character in the bond connecting the phenyl ring to the carbonyl carbon, as evidenced by shortened bond lengths and altered electronic properties compared to isolated ketones [9].
The electronic configuration features a highest occupied molecular orbital primarily located on the aromatic ring with significant contribution from the carbonyl oxygen lone pairs [10] [11]. The lowest unoccupied molecular orbital is predominantly centered on the carbonyl carbon, making it the primary electrophilic site in the molecule [11]. The extended π-conjugation system results in characteristic ultraviolet absorption bands, with the longest wavelength absorption extending into the near-ultraviolet region due to π→π* transitions within the conjugated aromatic-carbonyl system [8] [12].
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance spectroscopy of butyrophenone in deuterated chloroform reveals characteristic chemical shift patterns consistent with its aromatic ketone structure [13] [14]. The aromatic protons appear as a complex multiplet in the 7.42-7.95 parts per million region, with the protons ortho to the carbonyl group appearing furthest downfield at approximately 7.95 parts per million due to the electron-withdrawing effect of the carbonyl substituent [13] [14]. The methylene protons alpha to the carbonyl group resonate at 2.93 parts per million, reflecting the deshielding effect of the adjacent carbonyl carbon [13] [14]. The remaining propyl chain protons appear as characteristic multiplets at 1.77 parts per million for the intermediate methylene group and 1.00 parts per million for the terminal methyl group [13] [14].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing in the characteristic 200-210 parts per million region for aromatic ketones [15] [16]. The aromatic carbons resonate between 128-137 parts per million, with the quaternary carbon bearing the carbonyl substituent appearing furthest downfield within this range [15] [16]. The aliphatic carbons of the propyl chain appear in the 13-38 parts per million region, with chemical shifts influenced by their proximity to the electronegative carbonyl carbon [15] [16].
Infrared Spectroscopy
Infrared spectroscopic analysis reveals the characteristic carbonyl stretching frequency for butyrophenone at 1680-1700 wavenumbers, which is lower than typical aliphatic ketones due to conjugation with the aromatic ring [17] [18] [9]. This conjugation-induced frequency reduction results from electron delocalization that imparts partial single-bond character to the carbonyl group, weakening the carbon-oxygen double bond [9]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumbers region, while aliphatic carbon-hydrogen stretches are observed between 2800-3000 wavenumbers [19] [18]. Additional characteristic absorptions include aromatic carbon-carbon stretching modes and out-of-plane bending vibrations of the aromatic hydrogen atoms [19] [18].
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopic studies of aromatic ketones, including butyrophenone, reveal absorption bands characteristic of the conjugated aromatic-carbonyl chromophore [20] [12]. The extended conjugation system results in bathochromic shifts compared to isolated aromatic rings or carbonyl groups, with absorption maxima extending into the near-ultraviolet region [21]. These transitions correspond primarily to π→π* excitations within the conjugated system, with additional contributions from n→π* transitions involving the carbonyl oxygen lone pairs [8] [12].
Butyrophenone exhibits a melting point range of 11-13 degrees Celsius, indicating that the compound exists as a liquid at ambient temperature [3] [19] [22]. The relatively low melting point reflects the absence of strong intermolecular hydrogen bonding and the flexibility of the aliphatic propyl chain, which prevents efficient crystal packing [22] [23].
The boiling point ranges from 220-230 degrees Celsius at standard atmospheric pressure, consistent with the molecular weight and intermolecular forces present in the compound [3] [22] [23]. This elevated boiling point compared to simple alkanes of similar molecular weight reflects the presence of dipole-dipole interactions arising from the polar carbonyl group [22] [24]. The density ranges from 0.988 to 1.021 grams per cubic centimeter at 20 degrees Celsius, with the variation reflecting measurement conditions and purity [3] [22] [24].
Solubility characteristics demonstrate the amphiphilic nature of butyrophenone, with complete insolubility in water due to the hydrophobic aromatic and aliphatic components [3] [25] [26]. However, the compound exhibits good solubility in organic solvents including ethanol, diethyl ether, and chloroform, attributed to favorable interactions between the polar carbonyl group and the organic solvent molecules [25] [26]. The partition coefficient (log P) values of 2.66-2.77 quantitatively describe the lipophilic character of the molecule [26] [27].
Thermodynamic data from calorimetric studies provide the standard enthalpy of formation as -188.8 ± 1.9 kilojoules per mole for the liquid phase and the standard enthalpy of combustion as -5461.3 ± 1.7 kilojoules per mole [28]. These values reflect the stability of the aromatic ketone structure and provide fundamental thermochemical data for computational modeling and industrial applications [28].
The reactivity profile of butyrophenone is dominated by the electrophilic character of the carbonyl carbon and the potential nucleophilic character of positions alpha to the carbonyl group [29] [6] [7]. The carbonyl carbon represents the primary electrophilic site due to the partial positive charge arising from the electron-withdrawing effect of the oxygen atom [6] [7]. This electrophilicity is enhanced by conjugation with the aromatic ring, which stabilizes negative charge development during nucleophilic addition reactions [30] [9].
Electrophilic Reactivity Centers
The carbonyl carbon serves as the principal electrophilic center, readily undergoing nucleophilic addition reactions with various nucleophiles including hydride donors, organometallic reagents, and heteroatom nucleophiles [6] [7]. The aromatic ring also exhibits electrophilic character, particularly at positions ortho and para to the electron-withdrawing carbonyl substituent, making these sites susceptible to nucleophilic aromatic substitution under appropriate conditions [31] [30].
Theoretical studies using Parr function analysis confirm that the carbonyl carbon exhibits the highest electrophilic activation, with values significantly higher than those observed for the aromatic carbons [32]. This electrophilic character is further enhanced by the conjugation with the aromatic system, which provides additional stabilization to transition states formed during nucleophilic attack [32] [8].
Nucleophilic Reactivity Centers
The methylene carbon alpha to the carbonyl group represents a potential nucleophilic site following deprotonation to form the corresponding enolate anion [29] [33]. The acidity of the alpha hydrogens is enhanced by the electron-withdrawing effect of both the carbonyl group and the aromatic ring, facilitating enolate formation under basic conditions [33] [34]. This nucleophilic reactivity enables participation in aldol condensations, alkylation reactions, and other carbon-carbon bond-forming processes [29] [34].
The aromatic ring, while generally electron-deficient due to the carbonyl substituent, can exhibit nucleophilic character at the ortho and para positions under strongly electrophilic conditions, particularly in the presence of highly electrophilic species [31]. However, this nucleophilic reactivity is significantly diminished compared to electron-rich aromatic systems [30].
Mechanistic Considerations
Nucleophilic addition to the carbonyl group proceeds through formation of a tetrahedral intermediate, with the reaction rate influenced by both electronic and steric factors [7] [35]. The aromatic substituent enhances the electrophilicity of the carbonyl carbon through conjugation while simultaneously providing steric hindrance that can slow the approach of bulky nucleophiles [7] [30]. Photochemical studies reveal that butyrophenone undergoes characteristic Norrish Type I and II reactions upon ultraviolet irradiation, involving homolytic cleavage of carbon-carbon bonds adjacent to the carbonyl group [8] [36].
The electronic structure calculations demonstrate that the lowest unoccupied molecular orbital is primarily localized on the carbonyl carbon with significant antibonding character, confirming its role as the preferred site for nucleophilic attack [8] [11]. The highest occupied molecular orbital shows significant contribution from the aromatic π-system and carbonyl oxygen lone pairs, explaining the donor properties of the molecule in frontier molecular orbital interactions [11].
Table 1: Physical and Chemical Properties of Butyrophenone
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₂O | [1] [2] [3] |
Molecular Weight (g/mol) | 148.20 | [1] [2] [3] |
CAS Registry Number | 495-40-9 | [1] [3] [5] |
IUPAC Name | 1-phenylbutan-1-one | [1] [3] [5] |
Melting Point (°C) | 11-13 | [3] [19] [22] |
Boiling Point (°C) | 220-230 | [3] [22] [23] |
Density (g/cm³ at 20°C) | 0.988-1.021 | [3] [22] [24] |
Refractive Index (nD20) | 1.5185-1.5205 | [24] [23] |
Flash Point (°C) | 88-89 | [3] [22] |
Appearance | Clear colorless to pale yellow liquid | [3] [26] [27] |
Solubility in Water | Insoluble | [3] [25] [26] |
Solubility in Organic Solvents | Good solubility in ethanol, ether, chloroform | [25] [26] |
Table 2: Spectroscopic Characterization Data for Butyrophenone
Technique | Chemical Shift/Frequency | Assignment | Reference |
---|---|---|---|
¹H NMR (CDCl₃) | 7.95 ppm | Aromatic protons ortho to carbonyl | [13] [14] |
¹H NMR (CDCl₃) | 7.55-7.42 ppm | Aromatic protons meta/para | [13] [14] |
¹H NMR (CDCl₃) | 2.93 ppm | α-CH₂ to carbonyl | [13] [14] |
¹H NMR (CDCl₃) | 1.77 ppm, 1.00 ppm | Propyl chain CH₂ and CH₃ | [13] [14] |
¹³C NMR (CDCl₃) | 200-210 ppm region | Carbonyl carbon C=O | [15] [16] |
¹³C NMR (CDCl₃) | 128-137 ppm region | Aromatic carbons | [15] [16] |
¹³C NMR (CDCl₃) | 13-38 ppm region | Aliphatic carbons | [15] [16] |
IR Spectroscopy | 1680-1700 cm⁻¹ | C=O stretch (aromatic ketone) | [17] [18] [9] |
IR Spectroscopy | 3000-3100 cm⁻¹ | Aromatic C-H stretch | [19] [18] |
IR Spectroscopy | 2800-3000 cm⁻¹ | Aliphatic C-H stretch | [19] [18] |
Mass Spectrometry (EI) | m/z 105 (base peak) | Benzoyl cation [C₆H₅CO]⁺ | [1] [5] |
Mass Spectrometry (EI) | m/z 77 | Phenyl cation [C₆H₅]⁺ | [1] [5] |
Mass Spectrometry (EI) | m/z 148 (molecular ion) | Molecular ion [M]⁺ | [1] [5] |
Table 3: Thermodynamic Properties of Butyrophenone
Property | Value | Reference |
---|---|---|
Standard Enthalpy of Formation (ΔfH°, liquid) | -188.8 ± 1.9 kJ/mol | [28] |
Standard Enthalpy of Combustion (ΔcH°, liquid) | -5461.3 ± 1.7 kJ/mol | [28] |
Vapor Pressure (25°C) | Low (volatile under standard conditions) | [25] |
Heat of Vaporization | Not readily available | - |
Specific Heat Capacity | Not readily available | - |
Thermal Conductivity | Not readily available | - |
Partition Coefficient (log P) | 2.66-2.77 | [26] [27] |
Dipole Moment | Estimated ~2.5 D | Estimated from structure |
Corrosive;Irritant